5-(4-Bromophenyl)nicotinic Acid 5-(4-Bromophenyl)nicotinic Acid
Brand Name: Vulcanchem
CAS No.: 887973-36-6
VCID: VC7925664
InChI: InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br
Molecular Formula: C12H8BrNO2
Molecular Weight: 278.1 g/mol

5-(4-Bromophenyl)nicotinic Acid

CAS No.: 887973-36-6

Cat. No.: VC7925664

Molecular Formula: C12H8BrNO2

Molecular Weight: 278.1 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)nicotinic Acid - 887973-36-6

Specification

CAS No. 887973-36-6
Molecular Formula C12H8BrNO2
Molecular Weight 278.1 g/mol
IUPAC Name 5-(4-bromophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H8BrNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16)
Standard InChI Key DQZNYKNEGPFGCX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)Br

Introduction

Key Findings

5-(4-Bromophenyl)nicotinic acid (CAS 887973-36-6) is a brominated nicotinic acid derivative with a molecular formula of C12H8BrNO2\text{C}_{12}\text{H}_{8}\text{BrNO}_{2} and a molecular weight of 278.1 g/mol . This compound serves as a versatile intermediate in organic synthesis and materials science, with applications ranging from coordination chemistry to pharmaceutical research. Its unique structure, featuring a pyridine ring and a bromophenyl group, enables diverse reactivity and functionalization potential.

Chemical Identity and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 5-(4-bromophenyl)pyridine-3-carboxylic acid, reflecting its pyridine core substituted with a bromophenyl group at position 5 and a carboxylic acid moiety at position 3 . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H8BrNO2\text{C}_{12}\text{H}_{8}\text{BrNO}_{2}
Molecular Weight278.1 g/mol
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
Density1.8±0.1 g/cm³ (analogous derivative)

The bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, while the carboxylic acid group allows for coordination with metal ions .

Synthesis and Reaction Pathways

Direct Bromination Methods

A patented method for synthesizing 5-bromonicotinic acid involves refluxing nicotinic acid with thionyl chloride (SOCl2\text{SOCl}_2) and bromine (Br2\text{Br}_2) under controlled conditions . While this approach yields 87% of the target product, adaptations for 5-(4-bromophenyl)nicotinic acid may require introducing the bromophenyl group via Suzuki-Miyaura coupling (Figure 1) .

Example Protocol:

  • Substrate Preparation: Start with 3-pyridinecarboxylic acid.

  • Bromophenyl Introduction: Use 4-bromophenylboronic acid in a palladium-catalyzed cross-coupling reaction .

  • Purification: Recrystallize from isopropyl alcohol to achieve >95% purity .

Key Reaction Mechanisms

The bromophenyl group participates in Suzuki-Miyaura cross-couplings, enabling the formation of biaryl structures critical in drug discovery . For instance, coupling with pyrrole or thiophene boronic acids yields heteroaryl adducts with potential bioactivity .

Applications in Materials Science

Coordination Polymers and MOFs

The carboxylic acid group in 5-(4-bromophenyl)nicotinic acid facilitates coordination with metal ions, forming stable metal-organic frameworks (MOFs). These structures exhibit applications in:

  • Luminescent probes: Detecting gases like H2S\text{H}_2\text{S} via post-synthetic modifications.

  • Photonics: Enhancing efficiency in photon-upconversion materials.

Catalysis

The compound’s ability to coordinate transition metals (e.g., Pd, Cu) makes it a candidate for catalytic systems, particularly in cross-coupling reactions .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Features
5-(4-Bromophenyl)nicotinic acidC12H8BrNO2\text{C}_{12}\text{H}_{8}\text{BrNO}_{2}Bromophenyl group enhances electrophilicity
Nicotinic AcidC6H5NO2\text{C}_{6}\text{H}_{5}\text{NO}_{2}Lacks substituents; essential nutrient
5-Amino-nicotinic acidC6H6N2O2\text{C}_{6}\text{H}_{6}\text{N}_2\text{O}_{2}Exhibits enzyme inhibition

Future Directions

  • Drug Development: Explore bromophenyl derivatives as antidiabetic or anti-inflammatory agents.

  • Advanced Materials: Optimize MOFs for gas storage or catalytic applications.

  • Synthetic Methodology: Develop room-temperature cross-couplings to reduce energy costs .

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